![molecular formula C8H10O3 B2491013 (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 2361609-96-1](/img/structure/B2491013.png)
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione, also known as DOD or diketene dimer, is a cyclic diketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is based on its ability to act as a nucleophile and form covalent bonds with other molecules. (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione can undergo nucleophilic addition reactions with a variety of electrophiles, such as aldehydes, ketones, and imines. The resulting adducts can then undergo further transformations, such as cyclization or reduction, to form more complex molecules.
Biochemical and Physiological Effects
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as an anti-inflammatory agent. (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions and can be easily modified to suit specific experimental conditions. However, (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is a highly reactive and unstable compound that requires careful handling and storage. It can also be difficult to purify, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione. One area of interest is the development of new synthetic methods for (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione that are more efficient and scalable. Another area of interest is the use of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione as a building block for the synthesis of new materials with unique properties, such as conductive polymers or self-healing materials. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione and its potential as a therapeutic agent.
Méthodes De Synthèse
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione can be synthesized by the thermal dimerization of diketene, which is a highly reactive and unstable compound. The reaction involves the formation of a cyclic intermediate, which then undergoes a rearrangement to form (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione. The synthesis of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione requires careful control of temperature and reaction time to achieve high yields and purity.
Applications De Recherche Scientifique
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has been extensively studied for its potential applications in various fields, including organic synthesis, polymer chemistry, and materials science. It is a versatile reagent that can be used in a variety of reactions, such as cycloadditions, condensations, and nucleophilic additions. (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has also been used as a building block for the synthesis of complex organic molecules and polymers.
Propriétés
IUPAC Name |
(1R,5R)-6,6-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2)3-4-5(8)7(10)11-6(4)9/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHORVCAIFLUBIJ-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1C(=O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]2[C@H]1C(=O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139026418 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
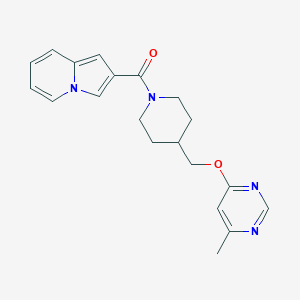
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
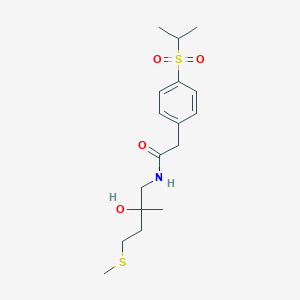
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

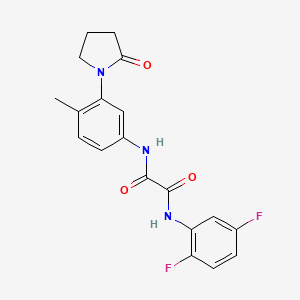
![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)
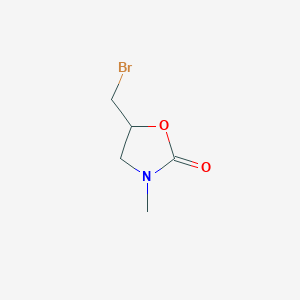

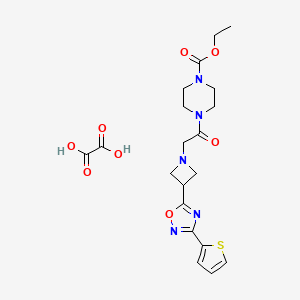

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)